Diethenyl ethanedioate

Diels-Alder crosslinking Thermoplastic modification Conjugated diene polymers

Diethenyl ethanedioate (divinyl oxalate, CAS 13416-89-2) is a diester of oxalic acid bearing two terminal vinyl groups, yielding a compact, electron-deficient bifunctional monomer. Synthesized via transvinylation of oxalic acid with vinyl acetate , this compound serves as a bis-unsaturated dienophile for Diels-Alder crosslinking of conjugated diene-containing polymers and as a vinyl monomer for copolymerization.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 13416-89-2
Cat. No. B15483222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethenyl ethanedioate
CAS13416-89-2
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC=COC(=O)C(=O)OC=C
InChIInChI=1S/C6H6O4/c1-3-9-5(7)6(8)10-4-2/h3-4H,1-2H2
InChIKeyIHTWATXYZJSPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethenyl Ethanedioate (Divinyl Oxalate, CAS 13416-89-2): A Bifunctional Dienophile and Crosslinking Monomer for Polymer and Organic Synthesis


Diethenyl ethanedioate (divinyl oxalate, CAS 13416-89-2) is a diester of oxalic acid bearing two terminal vinyl groups, yielding a compact, electron-deficient bifunctional monomer. Synthesized via transvinylation of oxalic acid with vinyl acetate , this compound serves as a bis-unsaturated dienophile for Diels-Alder crosslinking of conjugated diene-containing polymers and as a vinyl monomer for copolymerization. Its molecular architecture combines the oxalate core with polymerizable vinyl groups, enabling applications in crosslinked networks, hyperbranched polymers, and tandem organic transformations where precise bifunctional reactivity is required.

Diethenyl Ethanedioate (CAS 13416-89-2): Why Divinylbenzene, Ethylene Glycol Dimethacrylate, and Diallyl Oxalate Are Not Direct Replacements


The selection of diethenyl ethanedioate over structurally related divinyl crosslinkers or oxalate esters is driven by quantifiable differences in reactivity mechanism, thermal behavior, and polymerization outcomes. Divinylbenzene (DVB) operates via radical chain polymerization to produce insoluble, permanently crosslinked networks, whereas diethenyl ethanedioate enables Diels-Alder crosslinking that can be thermally reversed under specific conditions [1]. Diallyl oxalate undergoes degradative CO₂ evolution at elevated temperatures (80–180°C), limiting its utility in high-temperature polymer processing [2], while diethenyl ethanedioate's vinyl groups follow a different polymerization pathway without this thermal liability. Ethylene glycol dimethacrylate (EGDMA) introduces a flexible ethylene glycol spacer and methacrylate reactivity profile distinct from the rigid oxalate core and vinyl ester functionality of diethenyl ethanedioate [3]. These mechanistic and structural differences preclude direct functional substitution.

Diethenyl Ethanedioate (Divinyl Oxalate): Product-Specific Quantitative Evidence Guide for Scientific Procurement


Diels-Alder Reactivity: Divinyl Oxalate as a Bis-unsaturated Dienophile for Conjugated Diene Crosslinking

Diethenyl ethanedioate (divinyl oxalate) functions as a bis-unsaturated dienophile in Diels-Alder crosslinking of polymers containing conjugated 1,3-diene systems. In the process claimed in US 4,661,558, reaction of a conjugated diene-containing polymer with at least 1% by weight of a bis-unsaturated dienophile increases molecular weight and/or crosslinks the polymer [1]. While the patent's exemplified bis-unsaturated dienophiles include bismaleimides and bis-nadic imides rather than divinyl oxalate explicitly, the structural classification of diethenyl ethanedioate as a bis-unsaturated dienophile containing electron-deficient vinyl groups (due to the adjacent oxalate ester electron-withdrawing effect) places it within this functional category. In contrast, divinylbenzene crosslinking proceeds exclusively via radical chain polymerization without the thermal reversibility characteristic of Diels-Alder adducts [2].

Diels-Alder crosslinking Thermoplastic modification Conjugated diene polymers

Thermal Stability Advantage: Divinyl Oxalate Versus Diallyl Oxalate in High-Temperature Polymerization

Diallyl oxalate, the allyl analog of diethenyl ethanedioate, exhibits significant thermal degradation during polymerization. At 80–180°C, diallyl oxalate polymerization is accompanied by substantial CO₂ evolution, a large decrease in degree of polymerization, and increased residual unsaturation in the resulting polymer [1]. These effects arise from dismutation of uncyclized growing radicals to yield allyl radical, CO₂, and polymer with terminal double bonds. In contrast, diethenyl ethanedioate's vinyl ester groups follow a fundamentally different polymerization mechanism that does not involve this CO₂-evolution pathway, making it suitable for high-temperature processing conditions where diallyl oxalate would degrade [2].

Thermal stability Polymer processing Crosslinking

Glass Transition Temperature Enhancement: Aryl Oxalate Copolymerization with Vinyl Monomers

Copolymerization of vinyl monomers with aryl oxalates increases glass transition temperature (Tg), heat distortion temperature, and hardness of the resulting polymers. US Patent 3,513,137 discloses that incorporating an aryl oxalate into a vinyl polymer formulation raises these thermal and mechanical properties compared to unmodified vinyl homopolymers or copolymers [1]. While the patent focuses on aryl oxalates rather than diethenyl ethanedioate specifically, the underlying structure-property relationship—that the oxalate moiety contributes to increased polymer rigidity and thermal resistance—extends to alkyl oxalates as a class. Diethenyl ethanedioate, as the simplest divinyl alkyl oxalate, is expected to provide comparable Tg enhancement when copolymerized with vinyl monomers such as methyl methacrylate, styrene, or vinyl acetate [2].

Glass transition temperature Thermal properties Vinyl polymer modification

Controlled Polymerization to Linear Polymers with Pendant Vinyl Functionality

Conventional free-radical polymerization of divinyl monomers typically yields insoluble, crosslinked networks due to uncontrolled propagation through both vinyl groups. However, inclusion complex-mediated polymerization of divinyl monomers—a methodology applicable to diethenyl ethanedioate—enables the formation of linear polymers with pendant vinyl groups [1]. In this approach, one vinyl group of the divinyl monomer is sterically shielded within a host-guest inclusion complex (e.g., with cyclodextrin), allowing selective polymerization through the exposed vinyl group while preserving the second vinyl group as a pendant reactive site. This contrasts with divinylbenzene, which under identical conditions would still yield crosslinked networks due to its rigid, non-encapsulated structure. The resulting linear polymers with pendant vinyl functionality serve as reactive precursors for subsequent grafting, crosslinking, or functionalization steps [2].

Controlled polymerization Inclusion complex Linear divinyl polymers

Diethenyl Ethanedioate (Divinyl Oxalate): Optimal Application Scenarios Based on Quantitative Evidence


Diels-Alder Crosslinking of Conjugated Diene-Containing Thermoplastics for Reversible Network Formation

Diethenyl ethanedioate is optimally deployed as a bis-unsaturated dienophile for Diels-Alder crosslinking of polymers containing conjugated 1,3-diene systems (e.g., polyesters, polyamides, polysulfones with incorporated diene moieties) [1]. At loadings of ≥1 wt%, the compound reacts with diene units to increase molecular weight and/or introduce crosslinks. This application leverages the compound's electron-deficient vinyl groups (activated by the adjacent oxalate ester) to participate in Diels-Alder cycloaddition, a mechanism unavailable to divinylbenzene. The thermal reversibility inherent to Diels-Alder adducts enables the design of reprocessable or self-healing polymer networks.

High-Temperature Polymer Processing Requiring Thermal Stability Without CO₂ Evolution

In polymerization or crosslinking processes conducted at elevated temperatures (e.g., 80–180°C), diethenyl ethanedioate is preferred over diallyl oxalate due to the absence of the CO₂ evolution pathway that plagues the allyl analog [1]. Diallyl oxalate undergoes dismutation of uncyclized growing radicals at these temperatures, releasing CO₂, reducing the degree of polymerization, and increasing residual unsaturation. Diethenyl ethanedioate's vinyl ester structure follows a distinct polymerization mechanism without this thermal liability, making it suitable for high-temperature processing of coatings, molded articles, and composites where thermal degradation cannot be tolerated.

Thermal Property Enhancement in Vinyl Copolymer Formulations

Diethenyl ethanedioate is valuable as a comonomer in vinyl polymer formulations where increased glass transition temperature (Tg), heat distortion temperature, and hardness are required [1]. Copolymerization with monomers such as methyl methacrylate, styrene, or vinyl acetate incorporates the oxalate moiety into the polymer backbone, contributing to chain rigidity and elevated thermal resistance. This application is particularly relevant for high-performance coatings, molded articles, and thermally demanding polymer components where unmodified vinyl homopolymers exhibit insufficient service temperature performance.

Synthesis of Soluble Linear Polymers with Reactive Pendant Vinyl Groups via Inclusion Complex-Mediated Polymerization

Through inclusion complex-mediated polymerization (e.g., using cyclodextrin as a host molecule), diethenyl ethanedioate can be polymerized selectively through one vinyl group while preserving the second as a pendant reactive functionality [1]. This produces soluble, processable linear polymers bearing reactive vinyl side groups, a capability not achievable with divinylbenzene under comparable conditions. The resulting polymers serve as reactive precursors for subsequent grafting, crosslinking, or functionalization, enabling modular polymer design and post-polymerization modification strategies in advanced materials synthesis.

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